molecular formula C15H16BrNO3 B15299398 Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Cat. No.: B15299398
M. Wt: 338.20 g/mol
InChI Key: HTIFNBLGJLMEPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a chemical compound intended for research and development use only. It is not for diagnostic or therapeutic applications. This specialty chemical belongs to the quinoline family, a class of heterocyclic compounds known for their significant presence in medicinal chemistry and materials science . The structure incorporates both a bromo substituent and a tert-butyl acetate moiety, which are functional groups that make it a valuable intermediate or building block in organic synthesis, particularly in the construction of more complex molecules. Quinolines and their derivatives are extensively researched due to their wide range of biological activities, which include serving as core structures in compounds with antimicrobial, anticancer, and anti-inflammatory properties . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to explore diverse chemical space . Similarly, the tert-butyl ester group can be used as a protecting group for the carboxylic acid or removed to access the free acid for further derivatization. Researchers are advised to consult the product's Certificate of Analysis (CoA) for specific data on purity and characterization, which should typically include results from techniques like 1H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) . This product is strictly for laboratory research purposes.

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 2-(6-bromo-2-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h4-8H,9H2,1-3H3

InChI Key

HTIFNBLGJLMEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CC1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Two-Step Alkylation-Esterification

The predominant synthesis route involves sequential alkylation and esterification (Figure 1).

Step 1: Preparation of 6-Bromo-1,2-Dihydroquinolin-2-one
The quinolinone core is synthesized via cyclization of 4-bromoaniline with ethyl acetoacetate under acidic conditions. A mixture of 4-bromoaniline (10 mmol), ethyl acetoacetate (12 mmol), and concentrated sulfuric acid (2 mL) is heated at 120°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding 6-bromo-1,2-dihydroquinolin-2-one as a pale yellow solid (68% yield).

Step 2: N-Alkylation with Tert-Butyl Bromoacetate
The quinolinone nitrogen is alkylated using tert-butyl bromoacetate. A suspension of 6-bromo-1,2-dihydroquinolin-2-one (5 mmol), tert-butyl bromoacetate (6 mmol), and potassium carbonate (10 mmol) in DMF (15 mL) is stirred at 80°C for 12 hours. The reaction mixture is poured into ice-water, extracted with ethyl acetate, and dried over sodium sulfate. Column chromatography (hexane:ethyl acetate, 4:1) yields the title compound as a white crystalline solid (73% yield).

Alternative Methods

Microwave-Assisted Synthesis
Reducing reaction time from 12 hours to 45 minutes, microwave irradiation (150°C, 300 W) in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves comparable yields (70–72%).

Solid-Phase Synthesis
Immobilizing the quinolinone on Wang resin enables iterative alkylation and cleavage with trifluoroacetic acid (TFA), though yields are lower (58%).

Reaction Mechanisms

The alkylation proceeds via a base-mediated nucleophilic substitution (Figure 2). Deprotonation of the quinolinone nitrogen by potassium carbonate generates a resonance-stabilized enolate, which attacks the electrophilic carbon of tert-butyl bromoacetate. The ester group remains intact due to the steric bulk of the tert-butyl moiety, preventing hydrolysis under basic conditions.

Side reactions include:

  • Over-alkylation : Excess bromoacetate leads to di-alkylated byproducts (mitigated by stoichiometric control).
  • Ester hydrolysis : Trace water hydrolyzes the tert-butyl ester to 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid (addressed by rigorous solvent drying).

Optimization of Reaction Conditions

Solvent Screening

DMF outperforms THF and acetonitrile due to superior solubility of intermediates (Table 1).

Solvent Dielectric Constant Yield (%)
DMF 36.7 73
THF 7.6 52
Acetonitrile 37.5 61

Temperature and Time

Yields plateau at 80°C (12 hours). Higher temperatures (100°C) accelerate decomposition, reducing yield to 65%.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 7.45 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.98 (s, 1H, NH), 4.62 (s, 2H, CH₂CO), 1.48 (s, 9H, C(CH₃)₃).
  • $$ ^{13}C $$-NMR (100 MHz, CDCl₃) : δ 168.2 (C=O), 161.5 (C=O quinolinone), 139.7–116.4 (Ar-C), 80.1 (C(CH₃)₃), 44.3 (CH₂CO), 28.2 (C(CH₃)₃).
  • HRMS (ESI+) : m/z calcd. for C₁₅H₁₈BrNO₃ [M+H]⁺ 340.2104, found 340.2107.

Purity and Physical Properties

Property Value
Melting Point 142–144°C
Purity (HPLC) >97%
Solubility (25°C) 12 mg/mL in DMSO

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Suzuki coupling with boronic acids introduces aryl groups at the 6-position.
  • Fluorescent probes : Amidification with dansyl chloride yields probes with λₑₓ/λₑₘ = 340/510 nm.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), elevated temperature.

Major Products Formed

    Substitution: Substituted quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carbonyl group in the quinoline ring are key functional groups that interact with biological molecules, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes the target compound and its closest analogues:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Features
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate C₁₅H₁₆BrNO₃ 338.20 1,2-Dihydroquinolin-2-one 6-Bromo, tert-butyl acetate Bromine enables cross-coupling; bulky ester enhances solubility
Tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate C₁₅H₁₇NO₃ 275.30 3,4-Dihydroquinolin-2-one tert-Butyl acetate Lacks bromine; saturated ring reduces reactivity
Tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate C₈H₁₁Br₂N₃O₂ 354.00 1,2,4-Triazole 3,5-Dibromo, tert-butyl acetate Dibromo triazole core; potential for coordination chemistry
4,7-Dichloro-1-methyl-1H-pyrrolo[2,3-d]pyridazine C₇H₅Cl₂N₃ 202.04 Pyrrolopyridazine 4,7-Dichloro, 1-methyl Chlorinated fused-ring system; distinct electronic profile

Reactivity and Functional Differences

  • Bromine vs. Non-Brominated Analogues: The 6-bromo substituent in the target compound facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, unlike its non-brominated counterpart (e.g., tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate), which lacks this reactivity .
  • Core Heterocycle: The 1,2-dihydroquinolin-2-one core offers hydrogen-bonding sites, whereas the triazole analogue (tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate) may act as a ligand in metal complexes due to nitrogen lone pairs .
  • Steric Effects : The tert-butyl group in all analogues improves solubility but may hinder reactions requiring nucleophilic attack at the ester carbonyl.

Research Findings and Practical Considerations

Commercial Availability

Notes

  • CAS Number Discrepancies: Conflicts in CAS numbers (e.g., 2229170-24-3 vs.
  • Structural Data Gaps: No crystallographic data for the target compound was found in the provided evidence, though SHELX programs are widely used for such analyses .

Biological Activity

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is an organic compound characterized by its unique structural features, which include a tert-butyl group, a bromo substituent, and a quinoline derivative. This compound has garnered interest in various biological applications due to its potential pharmacological activities.

  • Molecular Formula : C15H18BrNO3
  • Molar Mass : 340.21 g/mol
  • CAS Number : 1224927-63-2

Synthesis

The synthesis of this compound can be achieved through a two-step reaction involving sodium hydride and tert-butyl bromoacetate in an anhydrous solvent like N,N-dimethylformamide. The general pathway involves the formation of the quinoline derivative followed by esterification to yield the final product.

The biological activity of this compound is hypothesized to be linked to its interaction with various biological targets. Compounds with similar structures have been observed to interact with:

  • DNA Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition of topoisomerases can lead to anti-cancer effects by preventing cancer cell proliferation.

Related Compounds and Their Activities

Several structurally similar compounds have been studied for their biological activities. A comparison of these compounds is provided in the table below:

Compound NameCAS NumberBiological Activity
Tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1123169-45-8Potential anti-cancer properties
Tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1187932-64-4Antimicrobial activity
(S)-tert-butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydrobenzo[b]azepin-1(2H)-yl)acetate109010-60-8Neuroprotective effects
Methyl 5-bromoindoline89874732Antioxidant properties

These compounds demonstrate that modifications in the quinoline structure can lead to diverse biological activities, suggesting that this compound may exhibit similar or novel effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via esterification of 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid with tert-butyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include stoichiometric ratios (1:1.2 acid:alcohol), reflux conditions (80–100°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Yields (~70–85%) depend on purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and the quinolinone aromatic system (δ 6.8–8.2 ppm). Mass spectrometry (ESI-TOF) verifies molecular weight ([M+H]⁺ = 338.20 g/mol). High-performance liquid chromatography (HPLC, C18 column, acetonitrile/water) detects impurities (<2%) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) requires adherence to GHS labeling. Store at 2–8°C under inert gas. In case of exposure, rinse with water and seek medical advice. Toxic fumes (e.g., HBr) may form during decomposition; use CO₂/dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. Key steps:

  • Data collection: Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
  • Structure solution: Direct methods (SHELXT) with anisotropic displacement parameters.
  • Validation: Check R-factor (<0.05), residual electron density (±0.3 eÅ⁻³).
  • Challenges: Disorder in the tert-butyl group requires constrained refinement .

Q. What mechanistic insights explain the reactivity of the bromoquinolinone moiety in cross-coupling reactions?

  • Methodology : The 6-bromo group undergoes Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) with aryl boronic acids. Monitor regioselectivity via LC-MS. Competing hydrolysis of the ester (under basic conditions) can be mitigated by using tert-butyl esters, which are sterically shielded. Kinetic studies (NMR monitoring) reveal pseudo-first-order kinetics for bromide displacement .

Q. How do solvent and catalyst choices influence the compound’s stability during long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in DMSO, DMF, and acetonitrile show degradation <5% in anhydrous DMSO. LC-MS identifies hydrolysis products (e.g., 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid). Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Q. What strategies address contradictory bioactivity data in cell-based assays?

  • Methodology : Validate cytotoxicity (MTT assay, IC₅₀) across multiple cell lines (e.g., HEK293, HeLa) with positive controls. Confounding factors:

  • Solubility: Use DMSO stock solutions (<0.1% final concentration).
  • Metabolic interference: Test esterase activity in cell lysates (e.g., via fluorogenic substrates).
  • Synergistic effects: Combine with protease inhibitors to rule out off-target effects .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks, and how can these artifacts be resolved?

  • Methodology : Impurities may arise from:

  • Incomplete esterification: Detect residual acetic acid (δ 2.1 ppm) via ¹H NMR.
  • Oxidation: Quinolinone ring oxidation (δ 7.5–8.5 ppm doublets) under aerobic conditions.
  • Solutions: Repurify via preparative TLC (CH₂Cl₂/MeOH 9:1) and store under argon .

Q. How to interpret discrepancies between computational and experimental logP values?

  • Methodology : Experimental logP (shake-flask method, octanol/water) averages 2.8 ± 0.3, while computational tools (e.g., MarvinSuite) predict 3.1. Adjust for ionization (pKa ~4.5 for the quinolinone NH) using pH-metric titration. Solvent-accessible surface area (SASA) calculations in MD simulations improve agreement .

Experimental Design Recommendations

  • Synthetic Scale-Up : Use flow chemistry (microreactor, residence time 30 min) to enhance reproducibility and reduce side products .
  • Crystallization : Optimize via solvent diffusion (hexane/DCM) to obtain diffraction-quality crystals .
  • Biological Assays : Include tert-butyl acetate as a negative control to isolate quinolinone-specific effects .

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